molecular formula C17H15ClN2O3S B2999364 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine

Cat. No. B2999364
M. Wt: 362.8 g/mol
InChI Key: ZGOUDMAXJJTRQS-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine, also known as BOS-2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine is its versatility, as it can be used in a range of applications, including medicinal chemistry, materials science, and environmental science. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many future directions for research on 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine, including:
1. Further studies on the mechanism of action of this compound, to better understand its effects on cells and signaling pathways.
2. Development of new drugs based on this compound, for the treatment of inflammatory diseases and cancer.
3. Exploration of the use of this compound in materials science, for the synthesis of new materials with unique properties.
4. Investigation of the potential use of this compound as a herbicide, to reduce the use of harmful chemicals in agriculture.
5. Studies on the toxicity of this compound, to better understand its safety and potential risks.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in medicine, materials science, and environmental science.

Synthesis Methods

The synthesis of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine involves the reaction of 2-chlorobenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of benzenesulfonyl chloride and 5-aminooxazole. The reaction is carried out in the presence of a base, such as triethylamine, and the product is obtained through purification and recrystallization.

Scientific Research Applications

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In environmental science, this compound has been studied for its potential use as a herbicide.

properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-20(2)17-16(24(21,22)12-8-4-3-5-9-12)19-15(23-17)13-10-6-7-11-14(13)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUDMAXJJTRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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